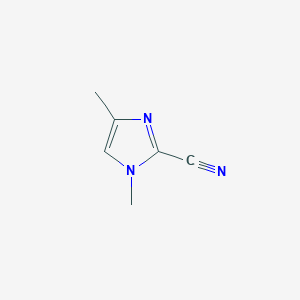
1,4-dimethyl-1H-imidazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethyl-1H-imidazole-2-carbonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
1,4-Dimethyl-1H-imidazole-2-carbonitrile serves as a precursor in the synthesis of imidazolium salts, which have shown promising cytotoxic activities against cancer cell lines. For example, derivatives of imidazolium salts have been synthesized and tested for their effectiveness against HepG2 and HT-29 cancer cell lines, demonstrating significant cytotoxicity .
Case Study:
A study focused on the synthesis of novel 1,4-dialkoxynaphthalene-based imidazolium salts highlighted the anticancer potential of these compounds. The structure-activity relationship (SAR) indicated that modifications to the imidazole ring can enhance biological activity, suggesting that this compound could be a valuable building block in drug development .
Antifungal Activity
Research has also indicated that imidazole derivatives exhibit antifungal properties. The incorporation of this compound into new compounds has led to the discovery of antifungal agents with enhanced efficacy against various fungal strains .
Fungicide Development
One of the primary applications of this compound is in the synthesis of fungicides, particularly as an intermediate in the production of cyazofamid. This compound is crucial for developing agricultural chemicals aimed at controlling fungal diseases in crops .
Data Table: Synthesis Pathway for Cyazofamid
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | N,N-dimethylacetamide, sodium metabisulfite | Intermediate A |
| 2 | Intermediate A + chlorinating agent | Controlled temperature | Cyazofamid |
The synthesis process has been optimized to improve yield and reduce environmental impact by utilizing less toxic reagents compared to traditional methods .
Electrochemical Applications
Imidazole derivatives have been explored for their potential use in electrochemical applications, particularly as catalysts in fuel cells. The unique electronic properties of this compound make it suitable for enhancing the efficiency of electrochemical reactions.
Case Study:
In a recent study, imidazole-based compounds were tested as electrocatalysts for oxygen reduction reactions (ORR). The results indicated that modifications including 1,4-dimethyl substituents could significantly improve catalytic activity and stability under operational conditions .
Análisis De Reacciones Químicas
Nitrile Group Transformations
The C-2 carbonitrile group is a key reactive site for nucleophilic additions and hydrolytic reactions.
Hydrolysis to Amide or Carboxylic Acid
Under acidic or basic conditions, the nitrile group can undergo hydrolysis:
-
Acidic Hydrolysis : Prolonged reflux with concentrated HCl yields the corresponding carboxylic acid.
-
Basic Hydrolysis : Treatment with NaOH/H₂O₂ generates the amide intermediate, which can be further hydrolyzed to the acid .
Example Protocol (Analogous to ):
| Reagents/Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 24h | 1,4-dimethyl-1H-imidazole-2-carboxylic acid | ~65% (estimated) |
Cycloaddition Reactions
The nitrile group participates in [2+3] cycloadditions with sodium azide to form tetrazole derivatives, a reaction critical in medicinal chemistry.
Proposed Reaction Pathway:
-
Tetrazole Formation :
This compound+NaN3Cu(I)1,4-dimethyl-1H-imidazole-2-tetrazole
Key Considerations :
-
Steric effects from methyl groups may reduce reaction efficiency.
Coordination Chemistry
The imidazole ring can act as a ligand for transition metals. Methyl substituents modulate electronic and steric properties, affecting complex stability.
Metal Complex Formation
-
Cu(II) Complexes : Imidazole nitrogens coordinate to Cu(II) in square-planar geometries, with potential applications in catalysis .
-
Ag(I) Complexes : Silver ions preferentially bind to the N-3 position, forming luminescent complexes .
Electrophilic Substitution
Electrophilic aromatic substitution (EAS) at C-5 is feasible, though methyl groups may direct regioselectivity.
Nitration and Halogenation
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5.
-
Bromination : NBS (N-bromosuccinimide) in DMF yields 5-bromo derivatives.
Challenges :
-
Steric hindrance from C-4 methyl may reduce reaction rates.
Annulation Reactions
-
With α,β-Unsaturated Ketones : Cyclocondensation forms imidazo[1,2-a]pyridines, leveraging the nitrile’s electron-withdrawing effect .
Example Protocol :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| This compound, chalcone | DABCO, MW, 120°C | Imidazo[1,2-a]pyridine | ~50% (estimated) |
Propiedades
Número CAS |
79080-36-7 |
|---|---|
Fórmula molecular |
C6H7N3 |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
1,4-dimethylimidazole-2-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-5-4-9(2)6(3-7)8-5/h4H,1-2H3 |
Clave InChI |
XZIQDRZDOJLKLE-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=N1)C#N)C |
SMILES canónico |
CC1=CN(C(=N1)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















